molecular formula C18H19N5O3 B2879050 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1021066-33-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide

Cat. No.: B2879050
CAS No.: 1021066-33-0
M. Wt: 353.382
InChI Key: YKYNLGJOHUNYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and a cyclopropanecarboxamide-linked ethoxy chain at position 4.

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-4-2-3-13(11-14)17-21-20-15-7-8-16(22-23(15)17)26-10-9-19-18(24)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNLGJOHUNYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (PT002/2024A) describes a structurally distinct compound: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide .

Structural Differences:

Feature Target Compound Patent Compound (PT002/2024A)
Core Structure Triazolo[4,3-b]pyridazine Pyridazine (non-fused)
Position 3 Substituent 3-Methoxyphenyl 1-Methyl-1H-1,2,4-triazole-substituted phenyl
Position 6 Substituent Ethoxy-linked cyclopropanecarboxamide Cyclopropanecarboxamido
Additional Groups None Amino group at position 4, methyl-D3 at carboxamide

Hypothetical Implications:

Core Structure : The triazolo[4,3-b]pyridazine core in the target compound may enhance binding affinity to kinase ATP pockets compared to the pyridazine core in the patent compound, as fused triazole rings often improve steric complementarity .

Substituent Effects: The 3-methoxyphenyl group in the target compound could favor lipophilic interactions, whereas the triazole-substituted phenyl in the patent compound might engage in hydrogen bonding via the triazole nitrogen. The methyl-D3 group in the patent compound may improve metabolic stability compared to the non-deuterated ethoxy chain in the target molecule.

Data Limitations:

No experimental data (e.g., IC₅₀, solubility, or crystallinity) are available in the provided evidence to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.